[2-(3-Methoxy-propyl)-phenyl]-methanol
Description
[2-(3-Methoxy-propyl)-phenyl]-methanol is a benzyl alcohol derivative featuring a methoxy-propyl substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₁₆O₂ (molecular weight: 180.24 g/mol). The methoxy-propyl group enhances lipophilicity compared to simpler benzyl alcohols, while the hydroxyl group enables participation in hydrogen bonding and derivatization reactions (e.g., esterification) .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
[2-(3-methoxypropyl)phenyl]methanol |
InChI |
InChI=1S/C11H16O2/c1-13-8-4-7-10-5-2-3-6-11(10)9-12/h2-3,5-6,12H,4,7-9H2,1H3 |
InChI Key |
AJKNWSHFMDYVRX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC=CC=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol
- Substituent : A 3,3,3-trifluoropropoxy group at the 4-position.
- Molecular Formula : C₁₀H₁₁F₃O₂ (MW: 220.19 g/mol).
- Fluorinated groups often enhance metabolic stability in pharmaceuticals but may alter toxicity profiles .
[4-(2-Methylpropyl)phenyl]methanethiol
- Substituent : A 2-methylpropyl (isobutyl) group at the 4-position, with a thiol (-SH) functional group.
- Molecular Formula : C₁₁H₁₆S (MW: 180.31 g/mol).
- Key Differences: The thiol group is more acidic (pKa ~10) than the hydroxyl group (pKa ~15), enabling distinct reactivity in nucleophilic substitutions or disulfide formation.
Dichlorido{(2E)-2-[phenyl(pyridin-2-yl)-methylidene]hydrazinecarbothioamide}-cadmium(II) methanol
- Structure: A cadmium coordination complex with methanol as a solvate.
- This suggests this compound could act as a ligand or solvent in metal-organic frameworks, though its branched chain may limit coordination efficiency compared to simpler alcohols .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Solubility and Reactivity: The methoxy-propyl chain in the target compound likely offers a balance between lipophilicity and polarity, enhancing solubility in organic solvents like methanol or dichloromethane. In contrast, trifluoropropoxy analogs may favor nonpolar environments .
- Synthetic Utility: The hydroxyl group in this compound facilitates esterification or oxidation to aldehydes/ketones, whereas thiol analogs are prone to oxidation or metal chelation .
- Biological Interactions: Fluorinated analogs (e.g., [4-(3,3,3-Trifluoropropoxy)phenyl]methanol) may exhibit prolonged biological half-lives but require toxicity screening due to fluorine’s persistence .
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